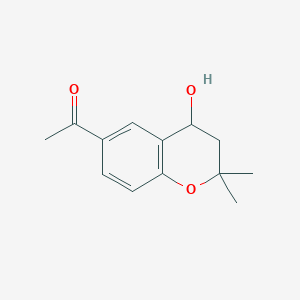
1-(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include phenolic compounds and ketones.
Reaction Conditions: The reaction conditions are carefully controlled to ensure the desired product is obtained. Common conditions include the use of acidic or basic catalysts, controlled temperatures, and specific solvents.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
1-(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: In medicine, it is explored for its potential therapeutic effects, including its role in treating various diseases.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways Involved: It may modulate specific signaling pathways, leading to its observed biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.
Comparison with Similar Compounds
1-(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone can be compared with other similar compounds, such as:
Chromene Derivatives: Other chromene derivatives with similar structures but different substituents.
Flavonoids: Compounds like flavonoids, which also possess antioxidant properties.
Coumarins: Coumarins, which share a similar core structure and have diverse biological activities.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone |
InChI |
InChI=1S/C13H16O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6,11,15H,7H2,1-3H3 |
InChI Key |
RNNQKZPVFGNIMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(CC2O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol](/img/structure/B12300432.png)
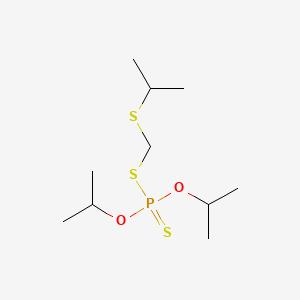

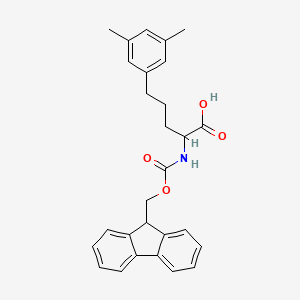
![(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide](/img/structure/B12300452.png)
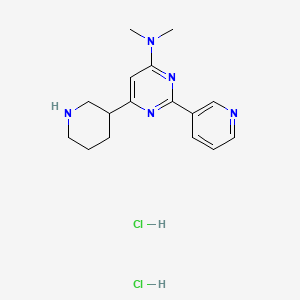
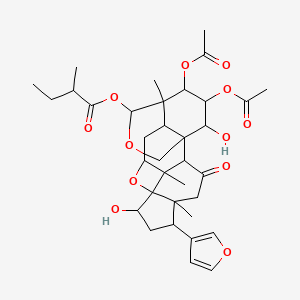
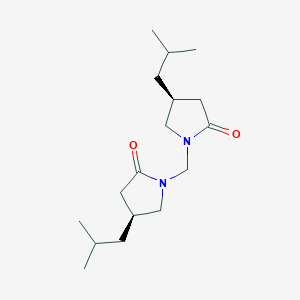
![5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12300473.png)
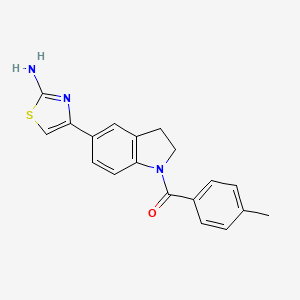
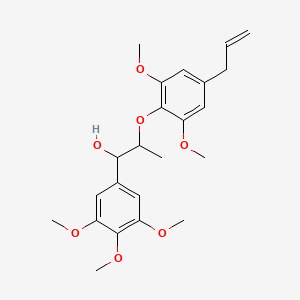
![3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)
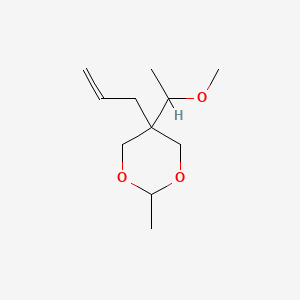
![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)
